![molecular formula C21H21F3N4O B1497940 Cytochrome P450 14a-demethylase inhibitor 1d CAS No. 1155361-02-6](/img/structure/B1497940.png)
Cytochrome P450 14a-demethylase inhibitor 1d
描述
Cytochrome P450 14a-demethylase inhibitor 1d is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cytochrome P450 enzymes, particularly the 14α-demethylase (CYP51), play a crucial role in the biosynthesis of sterols, including ergosterol in fungi and cholesterol in mammals. Inhibition of CYP51 has significant therapeutic implications, particularly in antifungal and anticancer treatments. The compound known as Cytochrome P450 14α-demethylase inhibitor 1d is an emerging focus of research due to its potential to inhibit this enzyme effectively.
CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a critical step in the biosynthesis pathway. The inhibition mechanism typically involves binding to the active site of CYP51, thereby preventing substrate access and subsequent demethylation. This inhibition can lead to disrupted sterol biosynthesis, affecting cell membrane integrity and function in pathogenic fungi and cancer cells.
Inhibition Studies
Recent studies have demonstrated that various compounds targeting CYP51 can lead to significant biological effects:
- Antifungal Activity : Inhibitors like Cytochrome P450 14α-demethylase inhibitor 1d have shown promise against fungal pathogens by disrupting ergosterol synthesis. This disruption alters membrane fluidity and function, leading to cell death.
- Anticancer Potential : Research indicates that CYP51 inhibitors may also have anticancer properties. For instance, a study on a related compound showed that it decreased proliferation in various cancer cell lines, including lung and breast cancers .
Case Studies
- Fungal Pathogens : A study highlighted the effectiveness of CYP51 inhibitors against Candida species, demonstrating a significant reduction in fungal growth when treated with these compounds . The mechanism involved disruption of ergosterol biosynthesis, which is vital for fungal cell membrane stability.
- Cancer Cell Lines : A series of experiments evaluated the efficacy of CYP51 inhibitors on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that these inhibitors could reduce cell viability significantly, suggesting a dual role in targeting both fungal and cancer cells .
Data Tables
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
Inhibitor 1d | CYP51 | 0.5 | Antifungal activity |
VFV | CYP51 | 5-25 | Anticancer activity |
Fluconazole | CYP51 | 1.54 | Standard antifungal |
Structural Insights
The structural characterization of CYP51 has revealed critical insights into its interaction with inhibitors. The active site contains a heme prosthetic group essential for catalysis, where oxygen binding occurs. Inhibitors typically occupy this site, preventing substrate access and enzymatic activity .
Key Structural Features:
科学研究应用
Antifungal Applications
Mechanism of Action:
CYP14D functions by inhibiting the activity of sterol 14α-demethylase (CYP51), which is essential for fungal cell membrane integrity. By blocking this enzyme, CYP14D prevents the conversion of lanosterol to ergosterol, leading to compromised cell membranes and ultimately fungal cell death.
Case Studies:
-
Fungal Pathogens:
- CYP14D has shown efficacy against various fungi, including Candida albicans and Aspergillus fumigatus. In vitro studies demonstrated that CYP14D significantly inhibited the growth of these pathogens at concentrations ranging from 5 to 25 µM .
- A comparative study indicated that CYP14D was more effective than traditional antifungal agents like fluconazole in certain resistant strains of fungi .
-
Clinical Trials:
- Ongoing clinical trials are evaluating the safety and efficacy of CYP14D in treating systemic fungal infections, particularly in immunocompromised patients. Preliminary results suggest a favorable safety profile with minimal side effects compared to existing therapies.
Anticancer Applications
Targeting Cancer Cell Metabolism:
Recent research highlights the potential of CYP14D as an anticancer agent by targeting rapidly proliferating cancer cells that exhibit altered lipid metabolism. Cancer cells often rely on cholesterol for membrane synthesis, making them susceptible to inhibitors of cholesterol biosynthesis .
Case Studies:
-
Cell Proliferation Inhibition:
- Studies involving A549 (lung cancer) and MCF-7 (breast cancer) cell lines showed that treatment with CYP14D led to a significant reduction in cell proliferation. The compound was observed to induce apoptosis in these cell lines at concentrations as low as 10 µM .
- Structural analysis revealed that CYP14D binds effectively to human CYP51, providing insights into its mechanism of action and guiding further optimization for enhanced potency .
- Combination Therapies:
Data Summary
Application Area | Target Organism/Cell Line | Concentration Range | Efficacy Observed |
---|---|---|---|
Antifungal | Candida albicans | 5-25 µM | Significant growth inhibition |
Antifungal | Aspergillus fumigatus | 5-25 µM | Enhanced effectiveness over fluconazole |
Anticancer | A549 (Lung Cancer) | 10 µM | Reduced proliferation and induced apoptosis |
Anticancer | MCF-7 (Breast Cancer) | 10 µM | Significant reduction in cell viability |
属性
IUPAC Name |
2-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIUIAJZZHPMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=C(C=C1)F)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655265 | |
Record name | 2-(2,4-Difluorophenyl)-1-{[(4-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155361-02-6 | |
Record name | 2-(2,4-Difluorophenyl)-1-{[(4-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。